

# A Technical Guide to the Historical Development and Synthesis of Reactive Dyes

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This in-depth technical guide explores the historical evolution and synthetic methodologies of reactive dyes. From their groundbreaking discovery to the sophisticated bifunctional and polyfunctional systems of today, this document provides a comprehensive overview for professionals in the chemical and materials sciences. Detailed experimental protocols for key reactive dye classes are presented, alongside comparative data on their performance characteristics. Visualizations of historical progression, synthetic pathways, and reaction mechanisms are included to facilitate a deeper understanding of this pivotal class of colorants.

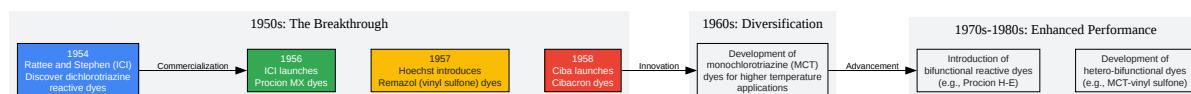
## Historical Development of Reactive Dyes

The advent of reactive dyes marked a paradigm shift in the coloration of cellulosic fibers, enabling for the first time the formation of a direct, covalent bond between the dye molecule and the substrate. This innovation overcame the significant limitations of preceding dye classes, which relied on weaker physical interactions, leading to poor wash fastness.

The journey to this discovery was incremental, with early explorations into dyes that could chemically interact with fibers dating back to the late 19th and early 20th centuries. However, it was the seminal work of Ian Rattee and William Stephen at Imperial Chemical Industries (ICI) in 1954 that culminated in the first commercially viable reactive dyes.<sup>[1][2][3][4][5]</sup> They discovered that dyes containing a dichlorotriazinyl group could react with the hydroxyl groups of cellulose under alkaline conditions to form a stable ether linkage.<sup>[2][3]</sup>

This breakthrough led to the commercial launch of the Procion MX dyes by ICI in 1956, a milestone that heralded the era of reactive dyeing.<sup>[3]</sup> The initial range included Procion Yellow R, Procion Brilliant Red 2B, and Procion Blue 3G.<sup>[1]</sup> Following this pioneering work, other chemical companies rapidly entered the field, introducing a variety of reactive groups and expanding the chromophoric diversity of this new dye class.

A timeline of significant milestones in the development of reactive dyes is presented below.

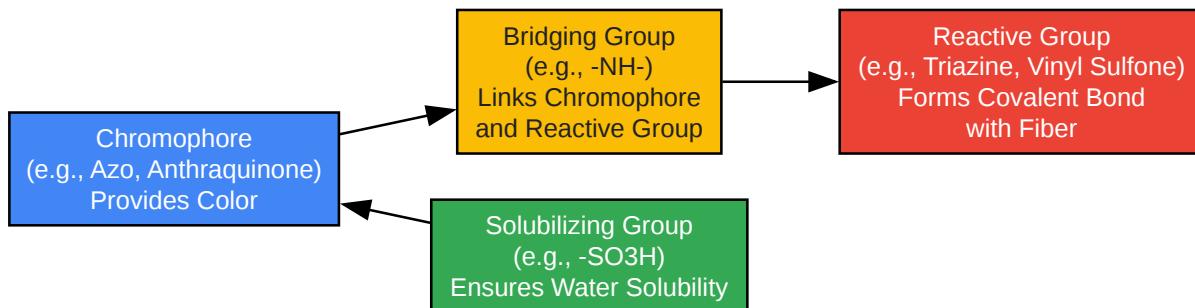


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A timeline of key milestones in the development of reactive dyes.

## General Structure and Reaction Mechanism

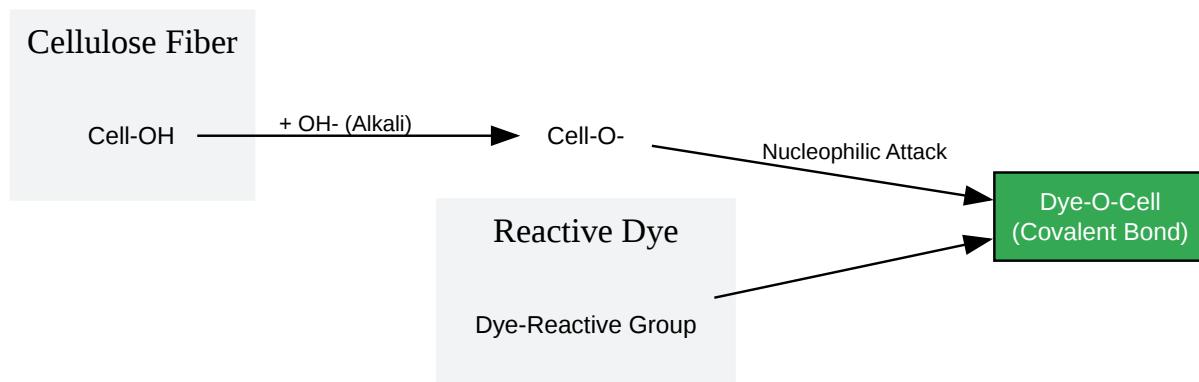
A reactive dye molecule is typically composed of four key components: the chromophore, the reactive group, a bridging group, and solubilizing groups.



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The general molecular structure of a reactive dye.

The reaction mechanism with cellulosic fibers, such as cotton, involves the nucleophilic attack of the ionized hydroxyl groups of the cellulose on the electrophilic center of the reactive group. This reaction is typically carried out under alkaline conditions to promote the formation of the cellulosate anion.



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The general reaction mechanism of a reactive dye with cellulose.

A competing and undesirable reaction is the hydrolysis of the reactive dye, where the reactive group reacts with hydroxide ions from the water, rendering the dye incapable of bonding with the fiber. Efficient dyeing processes aim to maximize the fixation of the dye to the fiber while minimizing hydrolysis.

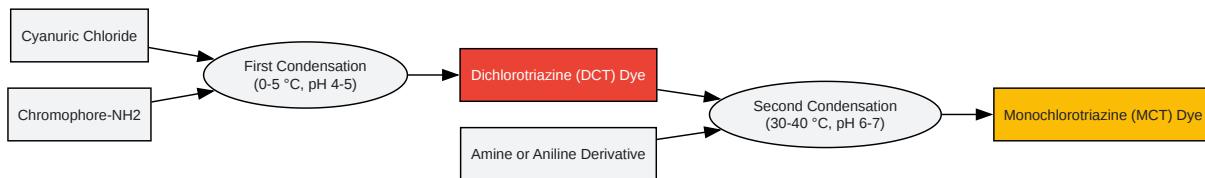
## Synthesis of Major Classes of Reactive Dyes

The synthesis of reactive dyes involves the chemical linkage of a chromophoric system to a reactive group, often via a bridging group. The following sections provide an overview of the synthesis of key classes of reactive dyes, along with representative experimental protocols.

## Dichlorotriazine (DCT) and Monochlorotriazine (MCT) Dyes

Triazine-based reactive dyes are synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The high reactivity of the chlorine atoms allows for sequential substitution reactions.

## Synthesis Pathway for Triazine-Based Dyes:



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General synthesis pathway for dichlorotriazine and monochlorotriazine reactive dyes.

### Experimental Protocol: Synthesis of a Monochlorotriazine (MCT) Azo Dye

This protocol describes the synthesis of a simple orange MCT reactive dye.

#### Step 1: Diazotization of Sulfanilic Acid

- In a 250 mL beaker, dissolve 1.73 g (0.01 mol) of sulfanilic acid in 50 mL of 2% sodium carbonate solution by warming.
- Cool the solution to 0-5 °C in an ice bath.
- Add a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of water.
- Slowly add this mixture to a beaker containing 2.5 mL of concentrated hydrochloric acid and 10 g of crushed ice with constant stirring.
- Continue stirring for 15 minutes at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

#### Step 2: Preparation of the Coupling Component (Salicylic Acid Solution)

- In a 500 mL beaker, dissolve 1.38 g (0.01 mol) of salicylic acid in 50 mL of 10% sodium hydroxide solution.

- Cool the solution to 0-5 °C in an ice bath.

#### Step 3: Coupling Reaction

- Slowly add the diazonium salt solution from Step 1 to the salicylic acid solution from Step 2 with vigorous stirring, maintaining the temperature at 0-5 °C.
- Maintain the pH of the reaction mixture at 8-9 by the addition of 10% sodium carbonate solution.
- Continue stirring for 2 hours at 0-5 °C.
- The resulting monoazo dye is salted out by adding 20% by volume of sodium chloride, filtered, and washed with a small amount of brine.

#### Step 4: Condensation with Cyanuric Chloride to form DCT Intermediate

- In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a fine suspension of 1.84 g (0.01 mol) of cyanuric chloride in 50 mL of acetone and 50 g of crushed ice.
- Slowly add a neutral solution of the monoazo dye from Step 3 (dissolved in a minimum amount of water) to the cyanuric chloride suspension, maintaining the temperature at 0-5 °C and the pH at 6-7 with the addition of 10% sodium carbonate solution.
- Stir the reaction mixture for 4 hours at 0-5 °C.

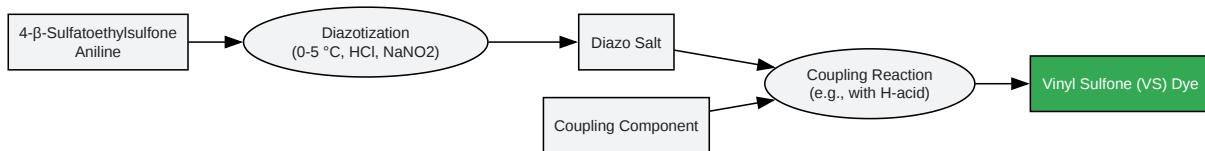
#### Step 5: Condensation to form MCT Dye

- To the DCT intermediate solution from Step 4, add 0.93 g (0.01 mol) of aniline.
- Raise the temperature to 35-40 °C and maintain the pH at 6-7 with 10% sodium carbonate solution.
- Stir the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC).
- The final MCT dye is precipitated by the addition of sodium chloride, filtered, washed with brine, and dried.

## Vinyl Sulfone (VS) Dyes

Vinyl sulfone reactive dyes are typically synthesized using 4-β-sulfatoethylsulfone aniline as a key intermediate. The reactive vinyl sulfone group is formed *in situ* under alkaline conditions during the dyeing process.

Synthesis Pathway for Vinyl Sulfone Dyes:



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General synthesis pathway for vinyl sulfone reactive dyes.

Experimental Protocol: Synthesis of a Vinyl Sulfone Azo Dye (e.g., a precursor to C.I. Reactive Black 5)

### Step 1: Diazotization of 4-β-Sulfatoethylsulfone Aniline

- In a 500 mL beaker, stir 2.81 g (0.01 mol) of 4-β-sulfatoethylsulfone aniline in 100 mL of water.
- Add 2.5 mL of concentrated hydrochloric acid and cool the mixture to 0-5 °C with an ice bath.
- Slowly add a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.
- Stir for 30 minutes at 0-5 °C. Remove excess nitrous acid with a small amount of sulfamic acid if necessary.

### Step 2: Coupling with H-acid

- In a separate 500 mL beaker, dissolve 3.19 g (0.01 mol) of H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) in 100 mL of water, adjusting the pH to 6-7 with sodium carbonate to aid dissolution.
- Cool the H-acid solution to 0-5 °C.
- Slowly add the diazonium salt solution from Step 1 to the H-acid solution with vigorous stirring.
- Maintain the pH of the reaction mixture at 5-6 with the addition of 10% sodium carbonate solution.
- Continue stirring for 3-4 hours at 0-5 °C.
- The resulting dye is precipitated by the addition of sodium chloride, filtered, and dried.

## Bifunctional Reactive Dyes

Bifunctional reactive dyes contain two reactive groups per molecule, which can be of the same type (homo-bifunctional) or different types (hetero-bifunctional). These dyes offer higher fixation efficiencies as they have two opportunities to react with the fiber. A common example is the MCT-VS hetero-bifunctional dye.

The synthesis of these dyes is more complex, often involving the sequential introduction of the two different reactive groups onto the chromophore.

## Quantitative Data on Reactive Dye Performance

The performance of reactive dyes is evaluated based on several key parameters, including fixation efficiency, exhaustion, and fastness properties.

Table 1: Typical Fixation Efficiencies of Different Reactive Dye Classes on Cotton

Reactive Dye Class	Reactive Group(s)	Typical Fixation Efficiency (%)
Dichlorotriazine (Cold Brand)	-Cl	60-70
Monochlorotriazine (Hot Brand)	-Cl	70-80
Vinyl Sulfone	-SO <sub>2</sub> CH=CH <sub>2</sub>	80-90
Homo-bifunctional (e.g., bis-MCT)	Two -Cl	85-95
Hetero-bifunctional (e.g., MCT-VS)	-Cl and -SO <sub>2</sub> CH=CH <sub>2</sub>	> 90

Table 2: Comparison of Fastness Properties of Commercial Reactive Dyes on Cotton (ISO Standards)

Dye Type	Light Fastness (Blue Wool Scale 1-8)	Wash Fastness (Grey Scale 1-5, Change in Shade)	Rubbing Fastness (Grey Scale 1-5, Staining)
<b>Monofunctional</b>			
C.I. Reactive Red 2	3-4	4	3-4
C.I. Reactive Blue 19	4	4-5	4
C.I. Reactive Yellow 37	4-5	4-5	4
<b>Bifunctional</b>			
C.I. Reactive Red 195	5	5	4-5
C.I. Reactive Black 5	5-6	5	4-5
C.I. Reactive Blue 222	5	5	4-5

Note: Fastness properties can vary depending on the specific dye structure, dyeing conditions, and substrate.

## Conclusion

The development of reactive dyes has been a continuous journey of innovation, driven by the need for higher performance, greater efficiency, and improved environmental sustainability. From the initial discovery of triazine-based systems to the sophisticated multi-functional dyes of today, the field has evolved to offer a wide gamut of brilliant and fast shades for cellulosic fibers. The synthetic pathways, while based on fundamental organic chemistry principles, have been refined to produce dyes with tailored reactivity and application properties. For researchers and professionals in related fields, a thorough understanding of the historical context, chemical principles, and synthetic methodologies of reactive dyes is crucial for the development of new materials and processes.

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